![molecular formula C7H12O B6250389 4-methylidenecyclohexan-1-ol CAS No. 22428-85-9](/img/new.no-structure.jpg)
4-methylidenecyclohexan-1-ol
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Overview
Description
4-Methylidenecyclohexan-1-ol is an organic compound with the molecular formula C7H12O It is a cyclohexanol derivative featuring a methylene group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylidenecyclohexan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with formaldehyde in the presence of a base, followed by reduction. The reaction conditions typically include:
Reagents: Cyclohexanone, formaldehyde, base (e.g., sodium hydroxide), reducing agent (e.g., sodium borohydride)
Conditions: The reaction is carried out at room temperature, followed by reduction under mild conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Methylidenecyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to yield saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methylene group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Saturated cyclohexanol derivatives.
Substitution: Various substituted cyclohexanol compounds.
Scientific Research Applications
Chemical Properties and Structure
4-Methylidenecyclohexan-1-ol is an organic compound that features a cyclohexane ring with a hydroxyl group and a methylidene group. Its molecular formula is C8H14O, and it possesses a complex stereochemistry that contributes to its reactivity and potential applications in various chemical processes.
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for several chemical transformations:
- Synthetic Intermediates : The compound can be utilized to synthesize other complex organic molecules through reactions such as alkylation, oxidation, and reduction. This versatility makes it an essential building block in the development of pharmaceuticals and agrochemicals.
- Reactivity Patterns : The presence of the hydroxyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. This property is particularly useful in creating derivatives that may exhibit enhanced biological activities.
Industrial Applications
In addition to its use in organic synthesis and potential biological applications, this compound has several industrial applications:
- Flavor and Fragrance Industry : Due to its unique odor profile, this compound is being explored for use in the flavor and fragrance industry. Its ability to impart specific scents makes it valuable for formulating perfumes and flavoring agents.
- Polymer Chemistry : The compound can also be utilized in polymer chemistry as a monomer or additive in the production of specialty polymers. Its reactive hydroxyl group can participate in polymerization reactions, leading to materials with tailored properties.
Case Study 1: Synthesis of Complex Organic Molecules
A study demonstrated the use of this compound as an intermediate for synthesizing complex natural products. The researchers employed various synthetic routes that highlighted the compound's versatility as a building block, leading to increased yields of desired products.
Case Study 2: Antimicrobial Screening
In another study focused on antimicrobial screening, derivatives of this compound were tested against common bacterial strains. The results indicated varying degrees of effectiveness, suggesting that modifications to the compound could enhance its bioactivity.
Mechanism of Action
The mechanism of action of 4-methylidenecyclohexan-1-ol involves its interaction with various molecular targets. The methylene group allows for nucleophilic attack, leading to the formation of new bonds and subsequent reactions. The compound’s effects are mediated through pathways involving oxidation-reduction reactions and nucleophilic substitutions.
Comparison with Similar Compounds
Cyclohexanol: Lacks the methylene group, making it less reactive in certain reactions.
4-Methylcyclohexanol: Similar structure but without the double bond, leading to different reactivity.
Cyclohexanone: The ketone form of cyclohexanol, used in different synthetic applications.
Uniqueness: 4-Methylidenecyclohexan-1-ol is unique due to its methylene group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in both research and industrial applications.
Biological Activity
4-Methylidenecyclohexan-1-ol, a compound with the IUPAC name (1S,3Z)-3-{2-[(1R,3aS,4E,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexan-1-ol, is a cyclic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potentials, and related case studies.
Structure and Composition
The molecular formula of this compound is C13H18O. It features a cyclohexane ring with a methylidene group and an alcohol functional group. The compound's structure is crucial for its interaction with biological targets.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 194.28 g/mol |
Boiling Point | 343.4°F (173°C) |
Solubility | Soluble in organic solvents |
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- Anti-inflammatory Activity : Analogous compounds have shown potential as anti-inflammatory agents. Specifically, they interact with the Vitamin D receptor (VDR), modulating gene expression related to inflammation .
- Transcription Modulation : The compound acts as a transcription coactivator, influencing the expression of genes involved in metabolic processes and immune responses .
- Neuroprotective Effects : Some studies suggest that compounds with similar structures may possess neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells .
Case Study 1: Anti-inflammatory Effects
A study investigating the effects of 20S-hydroxyvitamin D3 analogs demonstrated that modifications in the side chain of compounds similar to this compound could enhance their VDR agonist activity and anti-inflammatory effects. The results indicated significant upregulation of CYP24A1 expression, a gene involved in calcium metabolism and inflammation regulation .
Case Study 2: Neuroprotective Properties
Research on structurally related compounds revealed their potential in protecting neuronal cells from apoptosis induced by oxidative stress. The findings suggested that these compounds could be developed into therapeutic agents for neurodegenerative diseases .
Toxicity and Safety Profile
While exploring the biological activities of this compound, it is essential to consider its safety profile:
Toxicity Parameter | Value |
---|---|
Acute Toxicity | Moderate |
Skin Irritation Risk | Yes |
Eye Irritation Risk | Yes |
The compound exhibits moderate toxicity levels and poses risks for skin and eye irritation upon contact. Proper handling guidelines must be followed in laboratory settings.
Properties
CAS No. |
22428-85-9 |
---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.2 |
Purity |
95 |
Origin of Product |
United States |
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